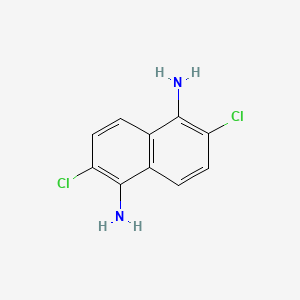
2,6-Dichloro-1,5-naphthalenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-1,5-naphthalenediamine is an organic compound with the molecular formula C10H8Cl2N2 It is a derivative of naphthalene, substituted with two chlorine atoms and two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1,5-naphthalenediamine typically involves the chlorination of 1,5-naphthalenediamine. One common method includes the reaction of 1,5-naphthalenediamine with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 6 positions . Another approach involves the nitration of 2,6-dichloronaphthalene followed by reduction to yield the desired diamine .
Industrial Production Methods
Industrial production of this compound often employs high-pressure amination and reduction processes. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-1,5-naphthalenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenediamines, quinones, and other nitrogen-containing aromatic compounds .
Applications De Recherche Scientifique
2,6-Dichloro-1,5-naphthalenediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-1,5-naphthalenediamine involves its interaction with various molecular targets. The chlorine atoms and amine groups allow it to participate in multiple chemical reactions, influencing pathways such as electron transfer and nucleophilic substitution. These interactions can lead to the formation of stable complexes and intermediates, which are crucial in its applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthalenediamine: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,5-naphthalenediamine: Similar structure but different chlorine substitution pattern, leading to different reactivity and applications.
Uniqueness
2,6-Dichloro-1,5-naphthalenediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Propriétés
Formule moléculaire |
C10H8Cl2N2 |
|---|---|
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
2,6-dichloronaphthalene-1,5-diamine |
InChI |
InChI=1S/C10H8Cl2N2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H,13-14H2 |
Clé InChI |
PXKRRFUSCQACAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


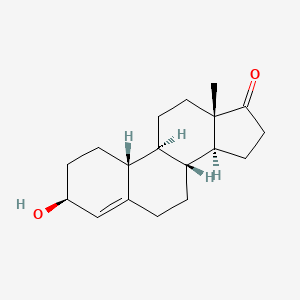


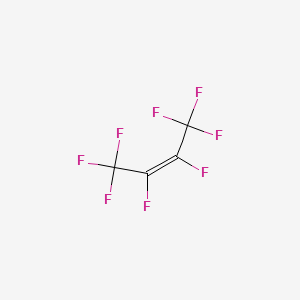
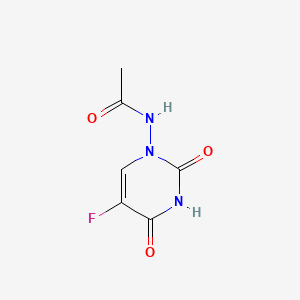
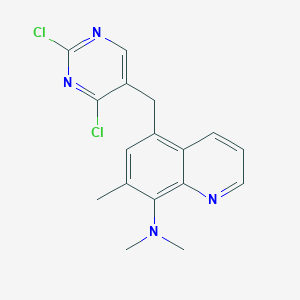
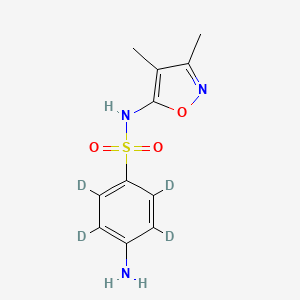
![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)


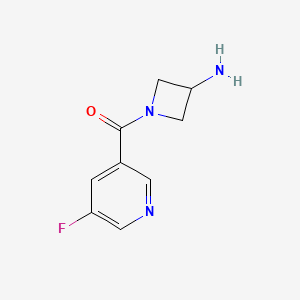
![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)
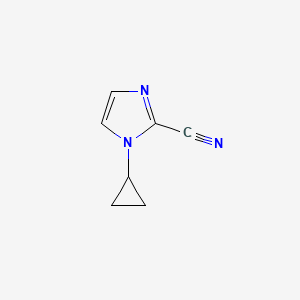
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
